molecular formula C10H13NO2 B029472 2-(Dimethylamino)-2-phenylacetic acid CAS No. 14758-99-7

2-(Dimethylamino)-2-phenylacetic acid

Cat. No.: B029472
CAS No.: 14758-99-7
M. Wt: 179.22 g/mol
InChI Key: MLOBRLOZPSSKKO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-phenylacetic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydrogen atoms of the methyl group are replaced by dimethylamino groups

Mechanism of Action

Target of Action

Similar compounds such as n,n-dimethylglycine have been found to interact with enzymes like monomeric sarcosine oxidase

Mode of Action

The exact mode of action of 2-(Dimethylamino)-2-phenylacetic acid is currently unknown due to the lack of specific studies on this compound. This could potentially alter cellular processes, leading to observable effects .

Biochemical Pathways

Compounds with similar structures, such as n,n-dimethylglycine, are known to be involved in various metabolic pathways, including glycine and serine metabolism and betaine metabolism

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. Similar compounds have been studied, and their pharmacokinetic properties could provide some insight into the potential behavior of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the effects of similar compounds, it can be hypothesized that it may have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, pH-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to respond to changes in pH, which could potentially affect the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylacetic acid typically involves the reaction of benzyl cyanide with dimethylamine in the presence of a base, followed by hydrolysis. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction may produce phenylethanol derivatives.

Scientific Research Applications

2-(Dimethylamino)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)acetic acid: Similar in structure but lacks the phenyl group.

    2-Phenylacetic acid: Similar in structure but lacks the dimethylamino group.

    N,N-Dimethylglycine: Similar in structure but has a different arrangement of functional groups.

Uniqueness

2-(Dimethylamino)-2-phenylacetic acid is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(dimethylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOBRLOZPSSKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311293
Record name 2-(dimethylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14758-99-7
Record name 14758-99-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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